L-Serinamide, N2-acetyl-N5-formyl-N5-hydroxy-L-ornithyl-N-[3-[(2S,5S)-5-[3-(formylhydroxyamino)propyl]-3,6-dioxo-2-piperazinyl]propyl]-N-hydroxy- is a natural product found in Streptomyces nitrosporeus with data available.
Foroxymithine dihydrate
CAS No.: 100157-28-6
Cat. No.: VC0528355
Molecular Formula: C22H37N7O11
Molecular Weight: 575.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100157-28-6 |
|---|---|
| Molecular Formula | C22H37N7O11 |
| Molecular Weight | 575.6 g/mol |
| IUPAC Name | (2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |
| Standard InChI | InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1 |
| Standard InChI Key | IQMHGRIOYXVPSE-XSLAGTTESA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O |
| SMILES | CC(=O)NC(CCCN(C=O)O)C(=O)NC(=O)C(CO)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |
| Canonical SMILES | CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Foroxymithine dihydrate is a bicyclic hydroxamate siderophore with the systematic IUPAC name (2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide. Its molecular formula, C₂₂H₃₇N₇O₁₁, reflects a high nitrogen and oxygen content characteristic of peptide-like siderophores. Key structural features include:
The compound’s 3D conformation is highly flexible, preventing reliable computational modeling of its bioactive form .
Table 1: Molecular Properties of Foroxymithine Dihydrate
| Property | Value | Source |
|---|---|---|
| Molecular weight | 575.6 g/mol | |
| Melting point | 106–130°C | |
| Optical rotation | [α]²²D = -44.5° (c = 1, H₂O) | |
| Solubility | Soluble in H₂O, DMSO; insoluble in CHCl₃ | |
| CAS Registry No. | 100157-28-6 |
Synthesis and Purification
Foroxymithine dihydrate is biosynthesized by Streptomyces nitrosporeus during iron-limited fermentation. Industrial production involves:
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Shake Culture Fermentation: Submerged cultures in media containing glucose, peptone, and MgSO₄ yield crude extracts .
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Chromatographic Purification:
The final product is lyophilized to a colorless powder, stable for >3 years at -20°C.
Pharmacological Activity
ACE Inhibition and Antihypertensive Effects
Foroxymithine dihydrate competitively inhibits ACE by binding to the zinc-active site via its hydroxamate moiety. Key findings include:
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In Vitro Potency: IC₅₀ = 7 μg/ml against bovine lung ACE, comparable to captopril .
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In Vivo Efficacy: Oral administration (10 mg/kg) reduces systolic blood pressure by 32% in spontaneously hypertensive rats over 6 hours.
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Selectivity: No significant inhibition of carboxypeptidase A/B or thermolysin at 100 μg/ml .
Mechanistic studies using autoregressive modeling confirm its disruption of the renin-angiotensin-aldosterone system (RAAS) feedback loop .
Siderophore Activity and Antimicrobial Implications
As a trihydroxamate siderophore, foroxymithine dihydrate sequesters Fe³⁺ with a binding constant (logβ) exceeding 30, enabling:
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Iron Scavenging: Outcompetes pathogenic siderophores (e.g., enterobactin) in low-iron environments .
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Toxin Neutralization: Chelates free iron in host tissues, reducing oxidative stress during infections .
Notably, its conjugates with β-lactam antibiotics show enhanced activity against Staphylococcus aureus (MIC reduction from 128 μg/ml to 8 μg/ml) .
Research Advancements and Clinical Relevance
Structural-Activity Relationship (SAR) Studies
Modifications to the foroxymithine scaffold reveal:
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Piperazine Ring: Essential for ACE inhibition; methylation at N4 abolishes activity .
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Hydroxamate Groups: Removal of any hydroxamate reduces iron affinity by >90% .
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Side Chain Length: Propyl spacers between hydroxamates optimize metal coordination geometry .
Table 2: Enzyme Inhibition Profile of Foroxymithine Analogs
| Analog | ACE IC₅₀ (μg/ml) | Fe³⁺ Binding (logβ) |
|---|---|---|
| Foroxymithine | 7.0 | 30.2 |
| N4-Methyl derivative | >100 | 28.9 |
| Desformyl variant | 12.5 | 25.1 |
Preclinical and Clinical Development
Despite promising preclinical data, no foroxymithine-derived drugs have entered clinical trials. Challenges include:
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Oral Bioavailability: Limited intestinal absorption due to high hydrophilicity (logP = -2.1).
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Metabolic Stability: Rapid hydrolysis of hydroxamates by serum esterases (t₁/₂ = 1.2 h in human plasma).
Ongoing research focuses on prodrug strategies (e.g., esterification) and nanoparticle encapsulation to overcome these limitations .
Applications in Biotechnology and Medicine
Hypertension Management
Foroxymithine’s ACE inhibitory activity positions it as a candidate for:
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Adjuvant Therapy: Synergizes with losartan to reduce glomerular hypertension in diabetic nephropathy models.
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Renoprotection: Attenuates angiotensin II-induced renal fibrosis in mice (50 mg/kg/day, 8 weeks).
Antimicrobial Drug Development
The siderophore moiety enables targeted delivery of antimicrobial payloads:
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Conjugate Design: Covalent linkage to ciprofloxacin enhances Pseudomonas aeruginosa uptake by 40-fold .
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Resistance Mitigation: Bypasses efflux pumps in methicillin-resistant S. aureus (MRSA) .
Future Perspectives and Challenges
Synthetic Biology Approaches
CRISPR-Cas9 editing of Streptomyces biosynthetic gene clusters could improve yield (>500 mg/L currently) . Heterologous expression in E. coli remains unsuccessful due to post-translational modification requirements .
Therapeutic Optimization
Key priorities include:
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Half-Life Extension: PEGylation increases plasma t₁/₂ to 4.5 h in primates.
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Tissue Targeting: Antibody-siderophore conjugates selectively deliver foroxymithine to pulmonary ACE.
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